molecular formula C33H70N2 B14341566 N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine CAS No. 98093-42-6

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine

Cat. No.: B14341566
CAS No.: 98093-42-6
M. Wt: 494.9 g/mol
InChI Key: QJQOAFQRAZOHMU-UHFFFAOYSA-N
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Description

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains and two secondary amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine typically involves the reaction of a suitable diamine precursor with long-chain alkyl halides. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The secondary amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced forms.

    Substitution: The long alkyl chains can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Industry: The compound is used in the formulation of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine involves its interaction with molecular targets such as proteins and lipids. The secondary amine groups can form hydrogen bonds and electrostatic interactions with target molecules, while the long alkyl chains facilitate insertion into lipid bilayers. This dual functionality allows the compound to modulate the activity of membrane-bound proteins and disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: A simpler diamine with shorter alkyl chains.

    N,N,N’,N’-Tetramethylethylenediamine: Another diamine with four methyl groups attached to the nitrogen atoms.

    N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic diamine with similar functional groups.

Uniqueness

N~1~,N~2~-Dimethyl-N~1~,N~2~-ditetradecylpropane-1,2-diamine is unique due to its long alkyl chains, which impart amphiphilic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane insertion and disruption, such as antimicrobial agents and drug delivery systems.

Properties

CAS No.

98093-42-6

Molecular Formula

C33H70N2

Molecular Weight

494.9 g/mol

IUPAC Name

1-N,2-N-dimethyl-1-N,2-N-di(tetradecyl)propane-1,2-diamine

InChI

InChI=1S/C33H70N2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-34(4)32-33(3)35(5)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h33H,6-32H2,1-5H3

InChI Key

QJQOAFQRAZOHMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(C)CC(C)N(C)CCCCCCCCCCCCCC

Origin of Product

United States

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